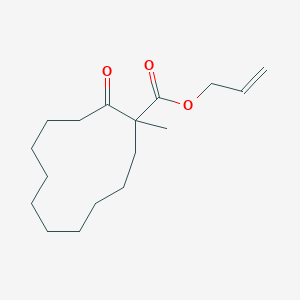
Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate is an organic compound with a complex structure that includes a cyclododecane ring, a carboxylate group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate typically involves multiple steps. One common method includes the esterification of 1-methyl-2-oxocyclododecane-1-carboxylic acid with prop-2-en-1-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 1-methyl-2-oxocyclododecane-1-carboxylate: shares similarities with other esters of cyclododecane carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity
Properties
CAS No. |
83135-36-8 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
prop-2-enyl 1-methyl-2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C17H28O3/c1-3-14-20-16(19)17(2)13-11-9-7-5-4-6-8-10-12-15(17)18/h3H,1,4-14H2,2H3 |
InChI Key |
YIVWBOUSNWOHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCC1=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















